

The Synthetic Pathway of Dasatinib: A Technical Guide to Key Intermediates

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Compound of Interest

Compound Name: 2-Chloro-6-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes to Dasatinib, a potent dual Src/Abl kinase inhibitor. We delve into the key chemical intermediates, providing detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and medicinal chemistry.

Core Intermediates and Synthetic Efficiency

The synthesis of Dasatinib involves several key intermediates, with the efficiency of each step being crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Two of the most critical intermediates in many reported synthetic routes are 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) and N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II). The successful synthesis of these compounds is paramount for a viable manufacturing process.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a common synthetic pathway to Dasatinib. These values have been aggregated from various literature sources to provide a comparative overview.

Reaction Step	Starting Material(s)	Product	Reported Yield (%)
1. Boc Protection	2-aminothiazole-5-carboxylic acid	2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid	68
2. Amidation	2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid and 2-chloro-6-methylaniline	tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate	51
3. Boc Deprotection	tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate	2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I)	89
4. Nucleophilic Aromatic Substitution	2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine	N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II)	61-98.7
5. Final Condensation	N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide and 1-(2-(2-hydroxyethyl)piperazine	Dasatinib	91-93

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates and the final Dasatinib product.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I)

This protocol describes a three-step synthesis starting from 2-aminothiazole-5-carboxylic acid.

Step 1: Boc Protection of 2-aminothiazole-5-carboxylic acid

- To a solution of 2-aminothiazole-5-carboxylic acid in a suitable solvent, add di-tert-butyl dicarbonate (Boc anhydride).
- The reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acid formed during the reaction.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, the product, 2-(tert-butoxycarbonylamino)thiazole-5-carboxylic acid, is isolated by extraction and purified by crystallization. A yield of approximately 68% has been reported for this step.^[1]

Step 2: Amidation with 2-chloro-6-methylaniline

- The Boc-protected carboxylic acid from the previous step is activated for amidation. This can be achieved by converting it to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, or by using a coupling agent such as HATU or EDCI.^[2]
- To the activated acid, add **2-chloro-6-methylaniline** in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).
- The reaction mixture is stirred at room temperature until completion.
- The product, tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate, is then isolated by aqueous workup and purified by column chromatography or crystallization. A reported yield for this step is 51%.^[1]

Step 3: Boc Deprotection

- The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.
- A strong acid, typically trifluoroacetic acid (TFA), is added to the solution.
- The reaction is stirred at room temperature for a few hours until the deprotection is complete.
- The solvent and excess TFA are removed under reduced pressure, and the resulting crude product is purified by crystallization to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. An 89% yield has been reported for this final step in the synthesis of Intermediate I.^[1]

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II)

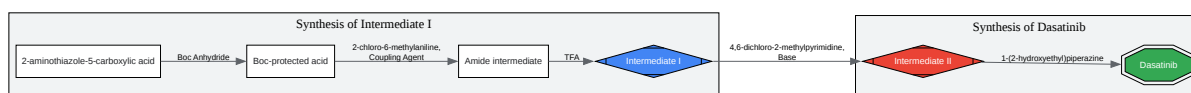
- To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate I) in an anhydrous aprotic solvent such as THF, a strong base like potassium hydride or sodium tert-butoxide is added at a low temperature (e.g., -25 °C).^{[1][3]}
- After stirring for a short period, a solution of 4,6-dichloro-2-methylpyrimidine in the same solvent is added dropwise, maintaining the low temperature.^[3]
- The reaction mixture is then allowed to warm to a slightly higher temperature (e.g., -10 °C) and stirred for several hours.^[3]
- Upon completion, the reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and precipitate the product.^[3]
- The solid product is collected by filtration, washed, and dried to yield N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. Reported yields for this reaction are high, ranging from 61% to 98.7%.^{[1][3]}

Synthesis of Dasatinib

- A mixture of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate II) and 1-(2-hydroxyethyl)piperazine is heated in a high-boiling point solvent such as n-butanol or dioxane.[2]
- The reaction is typically carried out at reflux for several hours until the starting material is consumed.
- After cooling, the reaction mixture is diluted with a suitable solvent and the product is precipitated.
- The crude Dasatinib is collected by filtration and can be further purified by recrystallization to obtain the final product with high purity. Yields for this final condensation step are reported to be in the range of 91-93%.[1][2]

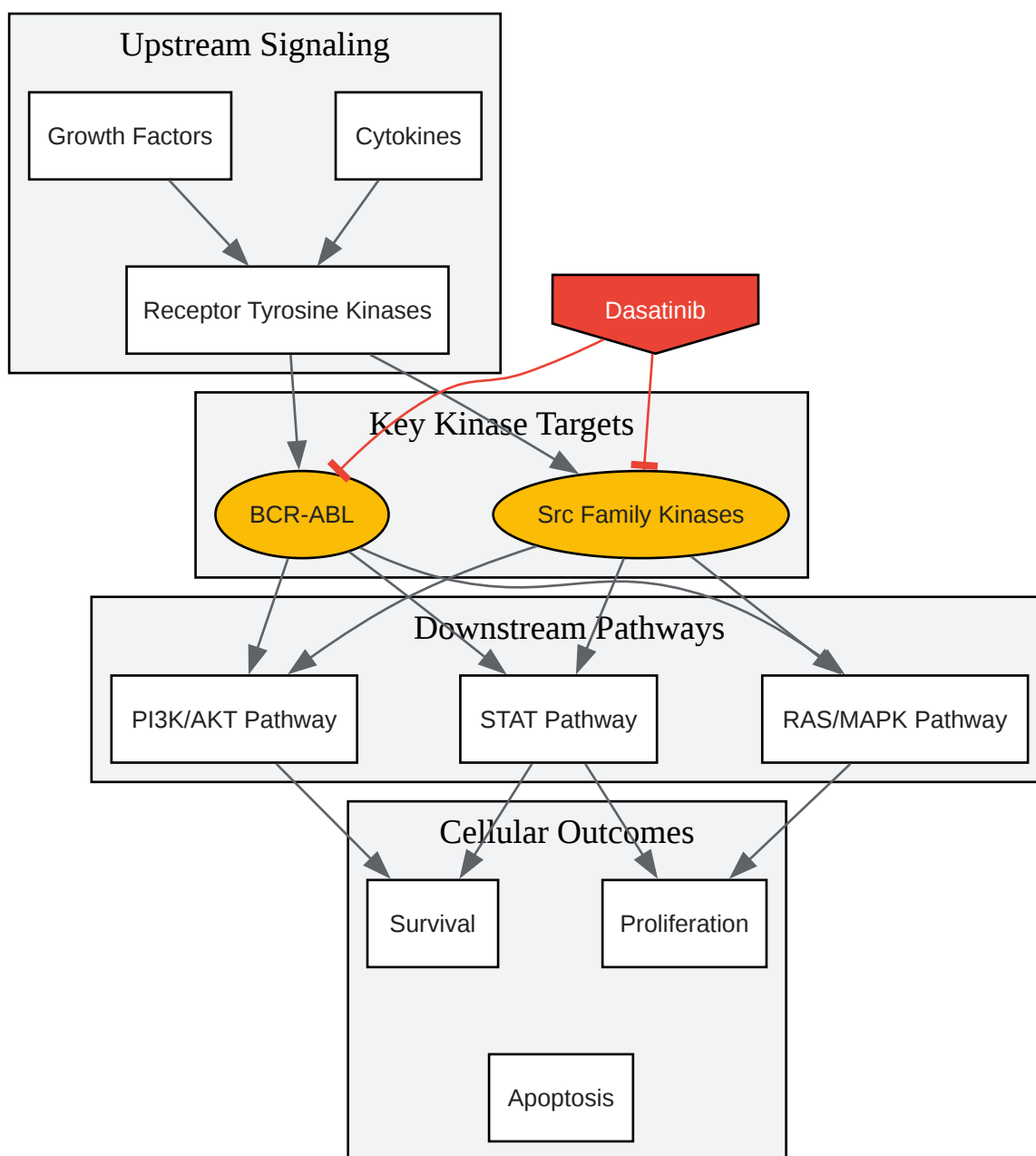
Visualizing the Synthetic and Signaling Pathways

To better illustrate the chemical transformations and the biological mechanism of action, the following diagrams have been generated.



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A simplified workflow for the synthesis of Dasatinib.



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Dasatinib's inhibition of BCR-ABL and Src kinase signaling pathways.

Dasatinib is a multi-targeted tyrosine kinase inhibitor.[4] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the Src family of kinases.[4][5] In cancers such as chronic myeloid leukemia (CML), the BCR-ABL kinase is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways like RAS/MAPK, PI3K/AKT, and STAT.[6] Dasatinib binds to the ATP-

binding site of the BCR-ABL kinase, effectively blocking its activity.[4] By also inhibiting Src family kinases, which are involved in various cellular processes including cell growth and migration, Dasatinib demonstrates a broad spectrum of anti-cancer activity.[4][5] This dual inhibition disrupts the aberrant signaling networks that drive cancer progression, ultimately leading to the apoptosis of malignant cells.[4]

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